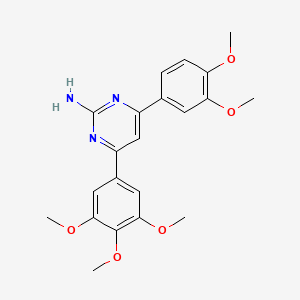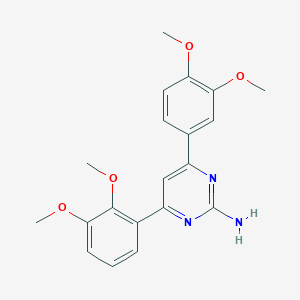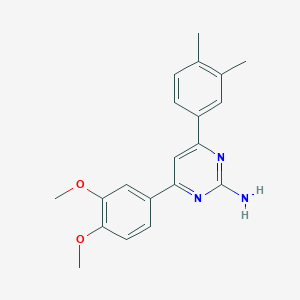
4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, or 4-DMP-6-TMPP, is a pyrimidine compound with a unique chemical structure and a wide range of potential applications. It has been studied for its potential use in the synthesis of a variety of compounds, as well as for its potential therapeutic and pharmacological effects.
Wissenschaftliche Forschungsanwendungen
4-DMP-6-TMPP has been studied for its potential use in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It has also been studied for its potential therapeutic and pharmacological effects, including its ability to inhibit the growth of certain cancer cells, its potential anti-inflammatory effects, and its potential antioxidant activity. In addition, 4-DMP-6-TMPP has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Wirkmechanismus
The exact mechanism of action of 4-DMP-6-TMPP is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, 4-DMP-6-TMPP has been found to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMP-6-TMPP have been studied in several animal models. In mice, 4-DMP-6-TMPP has been found to reduce inflammation, reduce oxidative stress, and reduce the risk of cardiovascular disease. In rats, 4-DMP-6-TMPP has been found to reduce the risk of certain types of cancer, reduce the risk of diabetes, and reduce the risk of stroke. In addition, 4-DMP-6-TMPP has been found to improve cognitive function in rats.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-DMP-6-TMPP in laboratory experiments include its low cost, its low toxicity, and its ease of synthesis. However, there are several limitations to its use in laboratory experiments. These include its short half-life, its instability in the presence of light, and its potential to interfere with other compounds.
Zukünftige Richtungen
The potential future directions for 4-DMP-6-TMPP research include further investigation into its therapeutic and pharmacological effects, as well as its potential use in the synthesis of new compounds. In addition, further research is needed to better understand its mechanism of action and its potential toxicity. Finally, further research is needed to develop more efficient and cost-effective methods of synthesizing 4-DMP-6-TMPP.
Synthesemethoden
The synthesis of 4-DMP-6-TMPP has been described in a number of publications. The most common method involves the reaction of 4-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidine-2-amine with an acylating agent, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide. The reaction yields a mixture of 4-DMP-6-TMPP and the acylated product, which can be separated by column chromatography.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-25-16-7-6-12(8-17(16)26-2)14-11-15(24-21(22)23-14)13-9-18(27-3)20(29-5)19(10-13)28-4/h6-11H,1-5H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJDAXCNTHSBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)









![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B6348055.png)